molecular formula C21H20N6 B15106160 {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine

Cat. No.: B15106160
M. Wt: 356.4 g/mol
InChI Key: CMERKXCTGJZTMY-UHFFFAOYSA-N
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Description

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pteridine derivative with a benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound, which shares the core structure but lacks the phenylethyl and benzylamine groups.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Neopterin: Another pteridine derivative with immunological significance.

Uniqueness

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various fields of research and application.

Biological Activity

The compound {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine (CAS Number: 1144470-00-7) is a pteridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular FormulaC21H20N6
Molecular Weight356.4 g/mol
Structural FormulaSMILES: c1ccc(cc1)CCNc1nc(NCc2ccccc2)c2c(n1)nccn2

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

  • Inhibition of Kinases : The compound has been noted for its ability to inhibit ERK1/2 kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival. This inhibition suggests potential applications in cancer therapy .
  • Anti-inflammatory Properties : Research indicates that pteridine derivatives can modulate immune responses by decreasing T-cell activation and inhibiting the release of pro-inflammatory cytokines, making them candidates for treating autoimmune disorders .
  • Antiproliferative Effects : Some studies have demonstrated that similar compounds can reduce lymphocyte proliferation, which could be beneficial in managing conditions characterized by excessive cell growth, such as certain cancers .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its kinase inhibition properties, it is being explored as a potential treatment for various cancers.
  • Autoimmune Disorders : Its ability to modulate immune responses positions it as a candidate for therapies targeting conditions like rheumatoid arthritis and lupus .
  • Neurological Disorders : There is emerging evidence suggesting that pteridine derivatives may have neuroprotective effects, which could be leveraged in treating neurodegenerative diseases .

Case Study 1: ERK1/2 Inhibition

A study demonstrated that a related pteridine derivative effectively inhibited ERK1/2 activity in vitro, leading to reduced proliferation of cancer cell lines. This finding supports the hypothesis that this compound could have similar effects .

Case Study 2: Anti-inflammatory Activity

In a model of inflammatory bowel disease, treatment with a pteridine derivative resulted in a significant reduction in inflammatory markers and improved clinical symptoms. This highlights the potential of this compound in managing inflammatory conditions .

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(2-phenylethyl)pteridine-2,4-diamine

InChI

InChI=1S/C21H20N6/c1-3-7-16(8-4-1)11-12-24-21-26-19-18(22-13-14-23-19)20(27-21)25-15-17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H2,23,24,25,26,27)

InChI Key

CMERKXCTGJZTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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